molecular formula C14H24N2O7.2HCl B000552 Spectinomycin dihydrochloride CAS No. 21736-83-4

Spectinomycin dihydrochloride

Cat. No. B000552
CAS RN: 21736-83-4
M. Wt: 368.81 g/mol
InChI Key: BIPVCOUVVAMJMZ-UHFFFAOYSA-N
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Description

Spectinomycin dihydrochloride is a bacteriostatic antibiotic chemically related to the aminoglycosides . It binds to the 30S subunit of the ribosome, inhibiting bacterial protein synthesis . Its activity is primarily restricted to gonococci . It is excreted by glomerular filtration .


Synthesis Analysis

Spectinomycin is produced by Streptomyces spectabilis . It contains two glucose moieties . A resistance gene (aph) which encodes a spectinomycin has been cloned from Legionella pneumophila and expressed in E. coli .


Molecular Structure Analysis

The molecular formula of Spectinomycin dihydrochloride is C14H26Cl2N2O7 . Its average mass is 405.271 Da and its monoisotopic mass is 404.111694 Da .


Chemical Reactions Analysis

Hazardous reactions of Spectinomycin dihydrochloride include the production of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride . Hazardous polymerization does not occur .


Physical And Chemical Properties Analysis

Spectinomycin dihydrochloride has a molecular weight of 495.35 . It is stored at 2-8°C in powder form .

Scientific Research Applications

Solubility Analysis

Spectinomycin Dihydrochloride Pentahydrate (SDP) has been used in solubility measurements, model correlations, and solvent effect analysis . The solubility data of SDP in three binary solvents were determined over a temperature range of 278.15–318.15 K by the gravimetric method . This research provides valuable insights into the dissolving behavior of SDP .

Antibacterial Activity

Spectinomycin, an aminoglycoside antibiotic, was first extracted from the fermentation broth of Streptomyces spectabilis NRRL-2792 . It inhibits the translocation step of protein synthesis by binding to the 30S subunit of the bacterial ribosome .

Treatment of Infectious Diseases

Due to its high antibacterial activity against Neisseria gonorrhoeae, SDP is principally applied to the clinical treatment of infectious diseases such as urethritis, cervicitis, and proctitis .

Marker in Plant Cell Development

Spectinomycin Dihydrochloride has been used to mark cell layers to monitor cell fate during leaf development .

Selection Marker in Plant Transformation Systems

It has been used as a selection marker in plant-related transformation systems for plant cells containing the marker gene Spcr .

Study of Respiratory Tract Infections in Cattle

Spectinomycin Dihydrochloride has been used to study respiratory tract infections of cattle caused by Pasteurella multocida and Mannheimia haemolytica .

Generation of Plants Deficient for Plastid-Encoded RNA Polymerase

It has been used to generate plants deficient for the plastid-encoded RNA polymerase on MS-agar media .

Amplification of Plasmid Copy Number

In genetic approaches, this compound can be used to amplify the plasmid copy number .

Mechanism of Action

Target of Action

Spectinomycin dihydrochloride primarily targets the 30S ribosomal protein S12 in bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The primary role of this target is to facilitate the translation of mRNA into proteins within the bacterial cell .

Mode of Action

Spectinomycin dihydrochloride interacts with its target by binding to the 30S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell . Specifically, spectinomycin interferes with peptidyl tRNA translocation, a critical step in protein synthesis . As a result, the bacterial cell cannot produce essential proteins, leading to its death . This action makes spectinomycin bactericidal .

Biochemical Pathways

The primary biochemical pathway affected by spectinomycin dihydrochloride is the protein synthesis pathway in bacteria . By inhibiting the function of the 30S ribosomal subunit, spectinomycin disrupts the translation process, preventing the formation of new proteins . This disruption can affect various downstream cellular processes that rely on these proteins, ultimately leading to bacterial cell death .

Pharmacokinetics

Spectinomycin dihydrochloride exhibits favorable pharmacokinetic properties. After intramuscular injection, it is rapidly and almost completely absorbed . These properties contribute to the compound’s bioavailability and its ability to reach its bacterial targets effectively .

Result of Action

The molecular effect of spectinomycin dihydrochloride’s action is the inhibition of protein synthesis within the bacterial cell . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, resulting in cell death . This makes spectinomycin an effective antibiotic against certain bacterial infections, including those caused by Neisseria gonorrhoeae .

Action Environment

The action of spectinomycin dihydrochloride can be influenced by various environmental factors. For instance, the presence of aminoglycoside modifying enzymes (AMEs) in the bacterial cell can lead to the inactivation of spectinomycin through adenylylation or phosphorylation . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment . Therefore, these factors should be considered when using spectinomycin dihydrochloride for therapeutic purposes.

Safety and Hazards

Spectinomycin dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Spectinomycin is used to treat susceptible strains of Neisseria gonorrhoeae . It is not available in the US, and where available, it is reserved for patients who cannot be treated with ceftriaxone . Adverse effects, including hypersensitivity reactions and fever, are rare .

properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGDPGQSHLLYIK-XYQGXRRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045429
Record name Spectinomycin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spectinomycin dihydrochloride

CAS RN

21736-83-4, 22189-32-8
Record name Spectinomycin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spectinomycin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPECTINOMYCIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of spectinomycin dihydrochloride?

A1: Spectinomycin dihydrochloride exerts its antibacterial effect by interfering with protein synthesis in susceptible bacteria. [, ] It binds to the 30S ribosomal subunit, specifically at the interface of the head and body domains, disrupting the proper positioning of mRNA and tRNA during translation. [] This ultimately inhibits the formation of peptide bonds and halts bacterial protein synthesis.

Q2: What is the molecular formula and weight of spectinomycin dihydrochloride?

A2: The molecular formula of spectinomycin dihydrochloride pentahydrate is C14H24N2O7 · 2HCl · 5H2O. Its molecular weight is 495.36 g/mol. [, ]

Q3: What is the crystal structure of spectinomycin dihydrochloride?

A3: Spectinomycin dihydrochloride crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists in its ketone hydrate form, not the carbonyl form. [] The crystal structure reveals strong hydrogen bonds along the b-axis, contributing to the rapid crystal growth in this direction, resulting in a stick-like morphology. []

Q4: How can the dilution crystallization of spectinomycin dihydrochloride pentahydrate be simulated?

A6: Mathematical models based on population and mass balance equations can simulate the dilution crystallization process. [, ] Researchers have investigated three different operating modes: constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] These simulations offer insights into the process dynamics and facilitate the identification of optimal operating parameters for improved crystallization performance.

Q5: How does the addition of spectinomycin dihydrochloride pentahydrate to Marek's disease vaccine diluents affect vaccine virus survival?

A7: Adding spectinomycin dihydrochloride pentahydrate to diluents used for Marek's disease vaccines, especially at concentrations that elevate osmolality above 745 mOsm/kg, can significantly decrease vaccine virus survival. [] This adverse effect becomes more pronounced with prolonged storage, increased incubation temperature, and physical manipulations like mixing or passing through syringes. [] Therefore, it's crucial to carefully consider the formulation of diluents containing spectinomycin dihydrochloride pentahydrate to ensure vaccine efficacy.

Q6: What analytical methods are available for the determination of spectinomycin dihydrochloride and its impurities?

A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has emerged as a robust method for the simultaneous analysis of spectinomycin dihydrochloride, chloride ions, and related substances. [] This method offers good separation of spectinomycin degradation products and biosynthetic intermediates. [] Additionally, HPLC with electrochemical detection (ECD) is another viable option for quantifying spectinomycin dihydrochloride. [, ]

Q7: Are there any known mechanisms of resistance to spectinomycin?

A9: While spectinomycin resistance remains relatively uncommon, there have been reports of bacterial strains developing resistance mechanisms. One such mechanism involves mutations in the 16S rRNA gene, which alter the binding site of spectinomycin to the ribosome, reducing its efficacy. [] Additionally, enzymatic inactivation of spectinomycin through adenylation has also been observed as a resistance mechanism in certain bacteria. []

Q8: What are some of the applications of spectinomycin dihydrochloride?

A10: Spectinomycin dihydrochloride is primarily recognized for its use as an antibiotic, particularly in treating gonorrhea cases caused by Neisseria gonorrhoeae. [, , , , , , , ] Its effectiveness against penicillin-resistant strains and its suitability for patients with penicillin allergies has made it a valuable alternative treatment option. [, , ]

Q9: How is spectinomycin dihydrochloride used in research related to antibiotic resistance markers?

A11: Spectinomycin resistance genes are sometimes employed as selectable markers in research to identify and study genetically modified organisms. [, ] This allows researchers to distinguish between organisms that have successfully incorporated the desired genetic modifications and those that have not.

Q10: What are some of the research areas related to spectinomycin dihydrochloride?

A12: Current research on spectinomycin dihydrochloride focuses on enhancing its efficacy, understanding its crystallization kinetics for optimized production, and investigating its potential in combination therapies. [, , , ] Additionally, researchers are exploring alternative delivery systems to improve its bioavailability and target specificity. [] This continuous exploration aims to broaden its therapeutic applications and combat emerging antibiotic resistance.

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